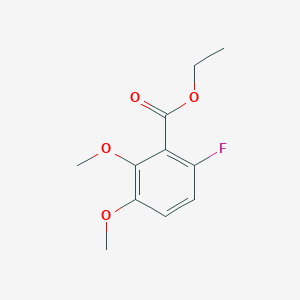

Ethyl 6-fluoro-2,3-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-fluoro-2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(12)5-6-8(14-2)10(9)15-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTNJUXEJSDGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Ethyl 6 Fluoro 2,3 Dimethoxybenzoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of Ethyl 6-fluoro-2,3-dimethoxybenzoate logically disconnects the molecule at the ester linkage, identifying 6-fluoro-2,3-dimethoxybenzoic acid and ethanol (B145695) as the immediate key precursors. This disconnection is based on the robust and widely used esterification reaction.

A deeper retrosynthetic disconnection of the 6-fluoro-2,3-dimethoxybenzoic acid intermediate is necessary to identify foundational starting materials. The arrangement of the substituents—a fluorine atom adjacent to two ortho-methoxy groups and a carboxylic acid—presents a significant regiochemical challenge. A plausible synthetic strategy involves starting with a precursor where the fluorine atom is already in place, as direct, late-stage fluorination with precise positional control can be difficult. For instance, a synthetic route could begin with a polyfluorinated aromatic compound, where the fluorine atoms dictate the position of incoming nucleophiles. A key intermediate in such a pathway could be a nitrated polyfluorobenzoic acid, which allows for subsequent regioselective methoxylation. This approach is exemplified by the synthesis of the structurally related 3,5-dimethoxy-2,4-difluorobenzoic acid, which starts from 2,3,4,5-tetrafluorobenzoic acid. researchgate.net

Therefore, the primary precursors for a potential synthesis can be outlined as:

Convergent Approach: 6-fluoro-2,3-dimethoxybenzoic acid and ethanol.

Linear Approach: A simpler, often commercially available, fluorinated benzene (B151609) derivative, such as a difluoro- or trifluorobenzoic acid, which is then elaborated through a sequence of functionalization reactions.

Development and Refinement of Linear and Convergent Synthetic Sequences

The synthesis of this compound can be approached through either linear or convergent strategies.

Linear Sequence: A linear synthesis would involve the stepwise introduction of functional groups onto an aromatic core. For example, starting with a difluorinated benzoic acid, one might introduce a nitro group, followed by nucleophilic substitution of a fluorine atom with a methoxide (B1231860), reduction of the nitro group, another methoxylation (potentially via Sandmeyer-type reaction on a derived diazonium salt), and finally esterification. The order of these steps is critical for controlling the regioselectivity, guided by the activating and directing effects of the existing substituents at each stage. A notable example of such a sequence is the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid, which involves nitration, methoxyl substitution, reduction of the nitro group, and diazotization. researchgate.net

The final step in a convergent synthesis, or a late-stage step in a linear approach, is the esterification of the corresponding benzoic acid derivative. Several protocols are available for this transformation, each with its advantages.

The classical Fischer-Speier esterification , involving heating the carboxylic acid with excess alcohol in the presence of a strong acid catalyst (like H₂SO₄ or HCl), is a common method. researchgate.nettum.de However, for sterically hindered substrates, such as ortho-disubstituted benzoic acids, this reaction can be slow. researchgate.net To overcome this, modern variations have been developed. Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and, in some cases, improve yields. nih.gov For instance, an improved Fischer esterification using catalytic amounts of H₂SO₄ under sealed-vessel microwave conditions has been shown to be effective for substituted benzoic acids. researchgate.netnih.gov

Solid acid catalysts offer a more environmentally friendly alternative, simplifying workup and catalyst recovery. Phosphoric acid-modified Montmorillonite K10 clay has been successfully used for the esterification of various substituted benzoic acids with alcohols under solvent-free conditions, providing high yields. google.comkhanacademy.org

Other methods include using coupling reagents common in peptide synthesis, such as TBTU, or specialized catalysts like tin(II) compounds for high-boiling point esters. uobabylon.edu.iqglobalscientificjournal.com

Table 1: Comparison of Selected Esterification Protocols for Benzoic Acid Derivatives

| Method | Catalyst / Reagent | Conditions | Advantages | Disadvantages | Citation(s) |

|---|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ (catalytic) | Reflux in excess ethanol | Inexpensive, simple | Equilibrium-limited, often requires excess alcohol, slow for hindered acids | researchgate.nettum.de |

| Microwave-Assisted | H₂SO₄ (catalytic) | Sealed vessel, 130-150°C | Rapid reaction times, high yields | Requires specialized equipment, pressure build-up | nih.gov |

| Solid Acid Catalyst | Montmorillonite K10-H₃PO₄ | Solvent-free, reflux | Recyclable catalyst, simple workup | Catalyst preparation required | google.comkhanacademy.org |

| Tin-Based Catalyst | Tin(II) compounds | 160-250°C | High purity product, base-free workup | High temperatures, potential metal contamination | uobabylon.edu.iq |

Incorporating a fluorine atom at a specific position on the benzene ring is a critical challenge. The strategy often depends on whether the fluorine is introduced early or late in the synthesis.

Starting with Fluorinated Precursors: The most reliable method for ensuring correct regiochemistry is to begin with a commercially available aromatic compound that already contains fluorine in the desired position or a position that can direct subsequent reactions appropriately. For example, a synthesis starting from 2,3,4,5-tetrafluorobenzoic acid uses the existing fluorine atoms to control the regiochemistry of subsequent nitration and methoxylation steps. researchgate.net

Electrophilic Fluorination: Direct fluorination of an aromatic ring can be achieved using powerful electrophilic fluorinating agents ("F⁺" sources) like Selectfluor® or NF₄BF₄. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already on the ring. masterorganicchemistry.com Methoxy (B1213986) groups are strongly activating ortho-, para-directors, while a carboxyl group is a deactivating meta-director. khanacademy.orguobabylon.edu.iqyoutube.com Therefore, the timing of the fluorination step relative to the introduction of other functional groups is crucial for achieving the desired 6-fluoro substitution pattern.

Nucleophilic Fluorination: An alternative is nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. This often requires an electron-withdrawing group (like a nitro or carbonyl group) positioned ortho or para to a leaving group (e.g., Cl, Br, or even another F). Another approach involves the fluorination of diaryliodonium salts or the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate, although the latter is more classic for single fluorine introductions. nih.govarkat-usa.org

The unique properties of the C-F bond, including its high strength and the small size of the fluorine atom, significantly influence the chemical and biological properties of the final molecule. mdpi.com

The introduction of two adjacent methoxy groups at the C-2 and C-3 positions requires precise regiochemical control.

A powerful strategy involves nucleophilic aromatic substitution (SNAr) on a highly electron-deficient aromatic ring. A synthesis of a related compound, 3,5-dimethoxy-2,4-difluorobenzoic acid, demonstrates this principle effectively. researchgate.net In this synthesis, 2,3,4,5-tetrafluorobenzoic acid is first nitrated to introduce a strongly electron-withdrawing nitro group. This nitro group activates the ring towards nucleophilic attack by sodium methoxide. The substitution occurs at the positions para and ortho to the nitro group (C-3 and C-5 relative to the carboxyl group), displacing fluorine atoms to yield 3,5-dimethoxy-6-nitro-2,4-difluorobenzoic acid. researchgate.net

This strategy could be adapted for the synthesis of the target molecule's precursor. Starting with a suitable di- or tri-fluorobenzoic acid, a sequence of nitration followed by methoxylation could establish the desired 2,3-dimethoxy pattern. The directing effects of the existing fluorine and carboxyl groups, combined with the activating effect of an introduced nitro group, would be the key to controlling the regioselectivity of the methoxide attack.

Standard aromatic functionalization reactions are cornerstone transformations in building the substituted benzene ring of this compound.

Nitration: As discussed previously, nitration is a key strategic reaction. The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comnih.gov In the context of synthesizing the target molecule's precursors, a nitro group serves two critical roles: it is a powerful electron-withdrawing group that can act as a meta-director for subsequent electrophilic substitutions, and, more importantly, it strongly activates the ring for nucleophilic aromatic substitution, enabling the introduction of methoxy groups. researchgate.net The nitro group can later be reduced to an amino group and removed or converted into other functionalities.

Halogenation: Electrophilic halogenation (chlorination or bromination) introduces a halogen atom that can serve as a handle for further transformations, such as cross-coupling reactions or conversion to other functional groups. nih.gov These reactions typically require a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to activate the halogen. nih.gov While perhaps not a direct step in the most efficient synthesis of the target molecule, it represents a fundamental tool in the broader field of aromatic functionalization that could be employed in alternative synthetic routes.

Catalytic Approaches in Synthesis

Modern catalysis offers powerful tools for the synthesis of complex molecules like this compound, providing milder conditions and novel reaction pathways.

Catalysis in Esterification: As detailed in section 2.2.1, both acid catalysis (Brønsted and Lewis acids) and organocatalysis are central to the esterification step. Solid acid catalysts like modified clays (B1170129) represent a green and efficient approach. google.comkhanacademy.org

Transition-Metal Catalyzed C-H Functionalization: A major frontier in synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed directed electrophilic fluorination has been used to install fluorine atoms at the ortho position of directing groups like pyridines or triflamides. nih.gov While this specific strategy may not directly apply to the target molecule's substitution pattern, it highlights the potential of metal catalysis to control regioselectivity in C-F bond formation. Iron-catalyzed ortho-methylation and rhodium-catalyzed ortho-alkenylation are other examples of directing group-assisted C-H activation. nih.gov

Catalytic C-F Bond Activation: While C-F bonds are notoriously strong, methods for their catalytic activation are emerging. nih.gov Transition metals like nickel and palladium can mediate C-F bond cleavage, allowing for the transformation of fluorinated aromatics into other products. rsc.orgresearchgate.netnih.gov This is particularly relevant for the synthesis of derivatives from polyfluoroaromatic precursors. For instance, hydrodefluorination can selectively remove a fluorine atom, or a C-F bond can be activated for cross-coupling reactions. researchgate.nettum.de Simple phosphines have also been shown to exhibit metallomimetic catalytic activity for C-F activation. nih.gov These advanced methods provide potential routes for modifying highly fluorinated intermediates during a synthetic sequence.

Transition Metal-Mediated Transformations

The synthesis of polysubstituted aromatic compounds like this compound can be efficiently achieved through transition metal-mediated transformations. These methods offer high selectivity and efficiency under relatively mild conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type reactions, are particularly relevant for the formation of the aryl-oxygen bond in the ester or for the introduction of the methoxy groups. researchgate.net

For instance, a plausible synthetic route could involve the palladium-catalyzed carbonylation of a corresponding aryl halide (e.g., 1-bromo-6-fluoro-2,3-dimethoxybenzene) in the presence of ethanol. This approach directly introduces the ethyl ester group. Alternatively, the synthesis could start from a fluorinated and methoxylated benzoic acid, which is then subjected to esterification. The introduction of the methoxy groups themselves can be accomplished via palladium- or copper-catalyzed methoxylation of an appropriately substituted aromatic precursor.

A study on the synthesis of benzoate (B1203000) ester functionalized 1,4-phenylenediamine derivatives utilized palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann amination, highlighting the utility of these catalysts in constructing molecules with functionalized benzene rings. researchgate.net While this example focuses on C-N bond formation, the underlying principles are applicable to the C-O bond formation required for the methoxy groups or the ester itself.

Recent advancements have also focused on developing more sustainable catalytic systems. For example, chemists at Yokohama National University have developed bimetallic oxide cluster catalysts (RhRu) with a mean diameter of 1.2 nm that demonstrate high activity for the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids to form aryl esters, using molecular oxygen as the sole oxidant. labmanager.com This method represents a greener alternative to traditional cross-coupling reactions, which often require stoichiometric oxidants. labmanager.com

The following table summarizes potential transition metal-mediated reactions applicable to the synthesis of this compound:

| Reaction Type | Catalyst/Reagents | Description | Potential Application in Synthesis |

| Palladium-catalyzed Carbonylation | Pd catalyst, CO, Ethanol | Introduction of an ethyl ester group onto an aromatic ring from an aryl halide. | Conversion of 1-bromo-6-fluoro-2,3-dimethoxybenzene to this compound. |

| Buchwald-Hartwig Etherification | Pd catalyst, Base | Formation of an aryl ether bond. | Introduction of the methoxy groups onto a dihalo-fluorobenzene precursor. |

| Ullmann Condensation | Cu catalyst, Base | Formation of an aryl ether bond, often requiring higher temperatures than Pd-catalyzed reactions. | Alternative method for the introduction of methoxy groups. |

| Cross-Dehydrogenative Coupling | RhRu bimetallic oxide clusters, O₂ | Direct formation of an aryl ester from an arene and a carboxylic acid. | Potential direct synthesis from 1-fluoro-2,3-dimethoxybenzene (B1334146) and a source of the ethyl carboxylate group. |

Organocatalytic and Biocatalytic Methods

Organocatalysis offers a metal-free alternative for the synthesis of esters, often utilizing small organic molecules to catalyze the reaction. For the synthesis of this compound, an organocatalytic approach would typically involve the esterification of 6-fluoro-2,3-dimethoxybenzoic acid with ethanol.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including the esterification of α,β-unsaturated aldehydes. nih.gov While the direct application to aromatic carboxylic acids is different, NHCs can activate carbonyl compounds towards nucleophilic attack. Another common class of organocatalysts for esterification are 4-dialkylaminopyridines, such as 4-dimethylaminopyridine (B28879) (DMAP), which are often used in combination with a coupling agent like a carbodiimide. jove.com

A study investigating the depolymerization of poly(ethylene) terephthalate (B1205515) (PET) used organocatalysts like 1,5,7-triazabicyclododecene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the trans-esterification and amidation of methylbenzoate. acs.org These strong, non-nucleophilic bases can activate the alcohol for nucleophilic attack on the ester. Such catalysts could potentially be employed in the transesterification of a methyl or other alkyl ester of 6-fluoro-2,3-dimethoxybenzoic acid to the corresponding ethyl ester.

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents a highly selective and environmentally benign approach. Lipases are a class of enzymes that are commonly used for esterification and transesterification reactions. mdpi.com They function in low-water or non-aqueous environments to synthesize esters from carboxylic acids and alcohols. mdpi.com

The synthesis of this compound via biocatalysis would likely involve the lipase-catalyzed esterification of 6-fluoro-2,3-dimethoxybenzoic acid with ethanol. The mild reaction conditions and high selectivity of enzymes can be particularly advantageous when dealing with highly functionalized molecules, preventing side reactions that might occur with traditional chemical methods. Directed evolution of enzymes, such as heme proteins (P411 enzymes), is also a promising frontier, enabling new-to-nature reactions like intermolecular C-H amidation. nih.gov While not directly esterification, this demonstrates the potential to engineer enzymes for specific and challenging chemical transformations that could be adapted for the synthesis of complex esters.

The table below outlines potential organocatalytic and biocatalytic methods:

| Catalysis Type | Catalyst/Reagent | Reaction | Advantages |

| Organocatalysis | 4-Dimethylaminopyridine (DMAP) / Carbodiimide | Esterification | Mild conditions, metal-free. jove.com |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | Esterification/Transesterification | Metal-free, versatile activation modes. nih.gov |

| Biocatalysis | Lipase | Esterification/Transesterification | High selectivity, mild conditions, environmentally benign. mdpi.com |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves a focus on minimizing waste, using less hazardous materials, and improving energy efficiency.

Solvent Selection and Waste Minimization

The choice of solvent is a key aspect of green chemistry. Traditional esterification reactions often use hazardous solvents like chlorinated hydrocarbons or amide solvents. jove.com A greener approach involves the use of less toxic and more environmentally benign solvents. For instance, a modified Steglich esterification has been developed using acetonitrile, which is considered a greener alternative to many common solvents. jove.com This method also offers the advantage of high yields without the need for chromatographic purification, further reducing solvent waste. jove.com

Atom economy is another important consideration. Cross-dehydrogenative coupling (CDC) reactions, which form C-O bonds directly from C-H bonds and carboxylic acids using only molecular oxygen as an oxidant, are highly atom-economical as the only byproduct is water. labmanager.com

Energy Efficiency in Reaction Scalability

Improving energy efficiency is a cornerstone of green chemistry, particularly when scaling up reactions for industrial production. One method to enhance energy efficiency is the use of microwave irradiation. The synthesis of ethyl benzoate using expandable graphite (B72142) as a catalyst under microwave heating has been shown to be an effective method, reaching high yields in a shorter time compared to conventional heating. cibtech.org This technique can significantly reduce energy consumption.

Ultrasound-assisted synthesis is another energy-efficient technique. The esterification of aliphatic acids using p-toluenesulfonic acid as a catalyst under ultrasound irradiation resulted in good yields with short reaction times under mild conditions. tandfonline.com This sonochemical approach is more convenient and easily controlled than traditional heating methods. tandfonline.com

The following table summarizes green chemistry strategies applicable to the synthesis of this compound:

| Green Chemistry Principle | Strategy | Example | Benefit |

| Safer Solvents | Use of less hazardous solvents. | Acetonitrile instead of chlorinated solvents for esterification. jove.com | Reduced toxicity and environmental impact. |

| Catalysis | Use of reusable heterogeneous catalysts. | Dowex H+ resin or UiO-66-NH2. nih.govnih.gov | Waste reduction and cost savings. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Cross-dehydrogenative coupling with O₂ as the oxidant. labmanager.com | Minimal byproduct formation. |

| Energy Efficiency | Use of alternative energy sources. | Microwave irradiation or ultrasound-assisted synthesis. cibtech.orgtandfonline.com | Reduced reaction times and energy consumption. |

| Process Intensification | Combining reaction and separation. | Catalytic membrane reactors for water removal. mdpi.com | Increased yield and reduced energy for purification. |

Purification and Yield Enhancement Strategies

Achieving a high yield of pure this compound requires effective purification methods and strategies to drive the esterification equilibrium towards the product.

Common techniques for the purification of aromatic esters include distillation, column chromatography, and recrystallization. numberanalytics.com Distillation is effective for separating the ester from less volatile impurities, such as unreacted carboxylic acid, especially if the ester has a lower boiling point. scienceready.com.au For more complex mixtures or to remove impurities with similar boiling points, column chromatography is a powerful tool. sapub.orgresearchgate.net Recrystallization can be employed if the ester is a solid at room temperature and a suitable solvent system can be found.

To enhance the yield of the ester, several strategies can be employed, primarily based on Le Châtelier's principle for equilibrium reactions like Fischer esterification. brainly.comnih.gov One of the most common methods is to remove water as it is formed during the reaction. nih.govstackexchange.com This can be achieved using a Dean-Stark apparatus, azeotropic distillation, or by adding a dehydrating agent. brainly.com

Using an excess of one of the reactants, typically the less expensive one (in this case, likely ethanol), can also shift the equilibrium towards the formation of the ester. stackexchange.com The choice of catalyst and reaction conditions also plays a crucial role. Strong acid catalysts like sulfuric acid can increase the reaction rate and help to achieve higher yields. brainly.com Optimizing the reaction temperature is also important; while higher temperatures can increase the reaction rate, they can also lead to side reactions or degradation of the product. quora.com

The following table outlines purification and yield enhancement strategies:

| Strategy | Method | Description | Reference |

| Purification | Distillation | Separation based on differences in boiling points. scienceready.com.au | scienceready.com.au |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. sapub.orgresearchgate.net | sapub.orgresearchgate.net | |

| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. numberanalytics.com | numberanalytics.com | |

| Yield Enhancement | Removal of Water | Using a Dean-Stark apparatus or azeotropic distillation to remove water and shift the equilibrium. brainly.com | brainly.com |

| Use of Excess Reactant | Increasing the concentration of one reactant (e.g., ethanol) to drive the reaction forward. stackexchange.com | stackexchange.com | |

| Catalyst Optimization | Using a strong acid catalyst like sulfuric acid to increase the reaction rate. brainly.com | brainly.com | |

| Temperature Optimization | Adjusting the temperature to balance reaction rate and product stability. quora.com | quora.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to deduce the precise arrangement and connectivity of atoms within the molecule of Ethyl 6-fluoro-2,3-dimethoxybenzoate.

Proton (¹H) NMR Spectroscopy: Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet due to coupling with the adjacent methyl protons. These methyl protons (-OCH₂CH₃), in turn, appear as a triplet.

The aromatic region of the spectrum is defined by the two protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the fluorine and two methoxy (B1213986) substituents. The proton at the C5 position is expected to couple with the fluorine atom at C6, resulting in a doublet. The proton at C4 will also show coupling, influenced by neighboring atoms. The two methoxy groups (-OCH₃) each produce a sharp singlet, with their exact chemical shifts varying slightly based on their position relative to the other substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | ~4.3 | Quartet | ~7.1 | 2H |

| -OCH₃ | ~3.9 | Singlet | - | 3H |

| -OCH₃ | ~3.8 | Singlet | - | 3H |

| Aromatic-H | ~7.0-7.2 | Multiplet | - | 2H |

| -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 | 3H |

Fluorine (¹⁹F) NMR Spectroscopy: Probing the Electronic Environment of Fluorine

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. In the case of this compound, the spectrum would show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would likely appear as a doublet of doublets or a multiplet due to coupling with the adjacent aromatic proton at C5 and potentially longer-range couplings with other protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the methylene and methyl protons of the ethyl group and between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). It is used to definitively assign the signals for the CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the spatial arrangement of the substituents on the aromatic ring, for example, by showing a correlation between the protons of a methoxy group and a nearby aromatic proton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Different ionization methods can be used to analyze this compound.

Electrospray Ionization (ESI-MS): This is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound (C₁₁H₁₃FO₄, Molecular Weight: 228.22 g/mol ), ESI-MS would be expected to show a prominent peak at an m/z of 229.23. This technique is excellent for confirming the molecular weight of the compound.

Electron Ionization (EI-MS): This is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule. The molecular ion peak (M⁺) at m/z 228 would be observed. Key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a fragment at m/z 183.

Loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via McLafferty rearrangement, followed by the loss of other fragments.

Loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups.

Loss of carbon monoxide (CO, 28 Da) from the acylium ion fragment.

Analysis of these fragmentation patterns provides corroborating evidence for the structure deduced from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. For this compound, this analysis would confirm its elemental makeup of C11H13FO4. The technique distinguishes the target compound from isomers or molecules with very similar nominal masses by resolving the mass defect.

| Parameter | Expected Value |

| Molecular Formula | C11H13FO4 |

| Monoisotopic Mass | 228.0798 u |

| Calculated m/z | [M+H]⁺: 229.0876 |

| [M+Na]⁺: 251.0695 | |

| [M+K]⁺: 267.0435 | |

| This table is generated based on theoretical calculations for the specified compound, as direct experimental data from published research is not currently available. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected. A strong band corresponding to the C=O stretching of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups would appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-F stretching vibration would likely be found in the 1000-1400 cm⁻¹ region, potentially overlapping with other signals.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the methoxy groups and the vibrations of the ethyl group would also be observable.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| C=O (Ester) | 1720-1740 | IR |

| Aromatic C=C | 1450-1600 | IR, Raman |

| C-O (Ester & Methoxy) | 1000-1300 | IR |

| C-F | 1000-1400 | IR |

| This table outlines the expected vibrational frequencies for the functional groups within this compound based on established correlation charts, as specific experimental spectra are not available in the reviewed literature. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by transitions within the substituted benzene ring. The presence of the methoxy and ester groups, which are auxochromes and chromophores respectively, influences the position and intensity of the absorption maxima (λmax). The π → π* transitions of the aromatic system are expected to be the most prominent. The exact λmax values would be sensitive to the solvent used due to solvatochromic effects.

| Transition | Expected Wavelength Range (nm) |

| π → π | 200-300 |

| n → π | 300-350 |

| This table presents the generally expected wavelength ranges for electronic transitions in aromatic esters. Precise, experimentally determined λmax values for this compound are not documented in available scientific sources. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Conformational Analysis in the Crystalline State

A key structural feature of interest is the conformation of the ester and methoxy groups relative to the benzene ring. Steric hindrance between the substituents at the 2 and 3 positions, along with the fluorine at the 6 position, would likely force the ester and methoxy groups out of the plane of the aromatic ring to minimize steric strain. X-ray analysis would quantify these dihedral angles precisely.

| Interaction Type | Potential Atoms Involved |

| Dipole-Dipole | C=O, C-O, C-F |

| C-H···O Hydrogen Bonds | Aromatic/Alkyl C-H and Carbonyl/Methoxy Oxygen |

| C-H···F Hydrogen Bonds | Aromatic/Alkyl C-H and Fluorine |

| This table summarizes the types of intermolecular interactions that would be anticipated in the crystal structure of this compound. A definitive analysis requires single-crystal X-ray diffraction data, which is not currently found in the public domain. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules like ethyl 6-fluoro-2,3-dimethoxybenzoate. These methods provide a detailed picture of the electron distribution and orbital energies.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of medium-sized organic molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(2d,2p), would be utilized to determine its optimized geometry, electronic structure, and molecular orbitals. tcsedsystem.edu These calculations can reveal the distribution of electron density, highlighting the impact of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups on the aromatic ring. The molecular electrostatic potential (MEP) surface, another output of DFT studies, would visualize the regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Calculations

For higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. aps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), provide more accurate binding energies and intermolecular interaction energies compared to DFT. nih.gov While computationally more demanding, ab initio calculations are valuable for benchmarking DFT results and for obtaining highly reliable data on the electronic and structural properties of the molecule. nih.gov For instance, state-of-the-art ab initio methods have been successfully applied to understand the nuanced π-π interactions in the benzene (B151609) dimer, providing a framework for how such forces would be treated in substituted systems like this compound. nih.gov

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable bonds in this compound results in a complex conformational landscape.

Rotational Barriers and Preferred Conformations of Ester and Methoxy Groups

The orientation of the ethyl ester and the two methoxy groups is determined by the balance of steric hindrance and electronic effects. The rotational barriers of the methoxy groups are influenced by their interaction with adjacent substituents. Computational studies on related anisole (B1667542) derivatives have shown that the barriers to internal rotation of methoxy groups can be accurately determined and are sensitive to the substitution pattern. researchgate.net For this compound, the methoxy group at the 2-position is sterically hindered by the adjacent methoxy group at the 3-position and the ethyl ester group. This would likely lead to a significant rotational barrier. Similarly, the ethyl ester group's conformation is heavily influenced by the ortho-methoxy group, which can force the ester to adopt a conformation that is nearly orthogonal to the plane of the benzene ring to minimize steric clash.

Impact of Fluorine Substitution on Molecular Geometry

The substitution of a hydrogen atom with fluorine at the 6-position has distinct effects on the molecular geometry. Fluorine's high electronegativity introduces inductive effects, polarizing the C-F bond and influencing the charge distribution across the aromatic ring. methodist.edu This can lead to subtle changes in bond lengths and angles within the benzene ring. Furthermore, the fluorine atom can participate in noncovalent interactions, such as weak hydrogen bonds with nearby protons, which can influence the preferred conformations of the side chains. nih.gov Computational studies on fluorinated aromatic compounds have demonstrated that fluorine substitution can alter carbocation stability and reactivity, underscoring its significant electronic influence. nih.govresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which aids in the experimental characterization of the compound.

For the prediction of NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the 1H, 13C, and 19F NMR chemical shifts. tcsedsystem.edunih.gov The predicted shifts for this compound would be sensitive to the electronic environment of each nucleus. For example, the carbon atom attached to the fluorine would exhibit a large chemical shift due to fluorine's high electronegativity. The proximity of the methoxy and ester groups would also cause notable shifts in the signals of nearby protons and carbons. The utility of 19F NMR, in particular, is significant for fluorinated compounds, providing a clear spectroscopic handle for analysis. researchgate.net

Vibrational frequencies can be calculated using DFT methods. These theoretical frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-O stretching of the methoxy and ester groups, and the C-F stretching frequency.

Below is a hypothetical data table of predicted NMR chemical shifts and key vibrational frequencies for this compound, based on typical values for similar structures.

Table 1: Predicted Spectroscopic Data for this compound Predicted 1H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.8 - 7.2 |

| OCH2CH3 | 4.2 - 4.4 |

| OCH3 (C2) | 3.8 - 4.0 |

| OCH3 (C3) | 3.7 - 3.9 |

Predicted 13C NMR Chemical Shifts (ppm)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| C-F | 155 - 160 (with JC-F coupling) |

| C-OCH3 (C2) | 150 - 155 |

| C-OCH3 (C3) | 145 - 150 |

| Aromatic-C | 110 - 130 |

| OCH2CH3 | 60 - 65 |

| OCH3 | 55 - 60 |

Predicted Key Vibrational Frequencies (cm-1)

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C=O Stretch (Ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-O Stretch (Ether/Ester) | 1200 - 1300 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For a compound like this compound, computational methods could be applied to understand its synthesis, typically through the esterification of 6-fluoro-2,3-dimethoxybenzoic acid, or its participation in other reactions such as nucleophilic aromatic substitution.

To understand the kinetics of a reaction involving this compound, computational chemists would focus on identifying the transition states and calculating the associated energy barriers. A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial insights into the mechanism.

The process would involve:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is a complex process that requires sophisticated computational techniques.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A true minimum on the potential energy surface (a stable molecule or intermediate) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Barrier Calculation: The energy barrier, or activation energy (ΔG‡), is calculated as the difference in Gibbs free energy between the transition state and the reactants. A lower energy barrier indicates a faster reaction.

For the Fischer-Speier esterification of 6-fluoro-2,3-dimethoxybenzoic acid with ethanol (B145695), a key reaction for synthesizing the title compound, a computational study would model the protonation of the carboxylic acid, the nucleophilic attack by ethanol, the proton transfer steps, and the final elimination of water. Each step would have an associated transition state and energy barrier.

Table 1: Hypothetical Calculated Energy Barriers for the Esterification of 6-fluoro-2,3-dimethoxybenzoic acid

| Reaction Step | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Protonation of Carbonyl Oxygen | 5.2 |

| Nucleophilic Attack by Ethanol | 15.8 |

| Proton Transfer to a Methoxy Group | 8.1 |

| Elimination of Water | 12.5 |

Note: The data in this table is illustrative and intended to represent the type of results that would be generated from a computational study. It is not based on published experimental or calculated values for this specific reaction.

The substituents on the benzene ring—a fluorine atom and two methoxy groups—play a critical role in determining the reactivity and selectivity of this compound in reactions such as electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS).

Methoxy Groups (-OCH₃): These are strong activating groups in EAS due to their ability to donate electron density to the aromatic ring via resonance (+R effect). They are ortho, para-directing.

Fluorine Atom (-F): As a halogen, fluorine is an ortho, para-director but is considered a deactivating group in EAS. This is because its strong inductive electron-withdrawing effect (-I effect) outweighs its resonance electron-donating effect (+R effect). youtube.com

Ethyl Benzoate (B1203000) Group (-COOEt): This is a deactivating group and a meta-director in EAS due to its electron-withdrawing nature.

Computational studies can quantify these effects. For instance, in an EAS reaction, calculations would determine the relative energies of the sigma-complex (arenium ion) intermediates formed upon attack at the different available positions on the aromatic ring. The position leading to the most stable intermediate (lowest energy) would be the predicted major product. The electron-donating methoxy groups would be expected to stabilize the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions relative to them. youtube.com Conversely, the electron-withdrawing fluorine and ester groups would destabilize this intermediate. The interplay of these effects would determine the ultimate regioselectivity.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing and bulk properties of this compound are governed by various non-covalent intermolecular interactions. Computational methods are invaluable for identifying and quantifying these interactions.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols), or even through weak C-H···O interactions, hydrogen bonds can form. Computational analyses, such as Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots, can be used to visualize and characterize these bonds. nih.gov

Halogen Bonding: The fluorine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile (such as a lone pair on an oxygen or nitrogen atom). nih.gov Although fluorine is the least polarizable halogen and typically forms the weakest halogen bonds, this interaction can still play a role in the crystal packing. acs.org Computational models are essential for accurately describing the anisotropic charge distribution around the fluorine atom that gives rise to halogen bonding. nih.gov

Table 2: Hypothetical Calculated Interaction Energies for Dimers of this compound

| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-Tail | Dipole-Dipole | -4.5 |

| Stacked | π-π Stacking | -3.8 |

| C-H···O Interaction | Hydrogen Bonding | -2.1 |

| C-F···π Interaction | Halogen Bonding | -1.5 |

Note: The data in this table is illustrative and intended to represent the type of results that would be generated from a computational study. It is not based on published experimental or calculated values for this specific molecule.

Chemical Reactivity and Mechanistic Investigations of Functional Groups

Reactivity of the Ester Moiety

The ethyl ester group is a key site for nucleophilic acyl substitution reactions. The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring.

The ester functional group of Ethyl 6-fluoro-2,3-dimethoxybenzoate can undergo several nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and aminolysis. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 6-fluoro-2,3-dimethoxybenzoic acid and ethanol (B145695). The reaction is typically carried out by heating the ester in the presence of an aqueous acid (like hydrochloric acid or sulfuric acid) or a base (like sodium hydroxide). Basic hydrolysis, also known as saponification, is an irreversible process that proceeds through a tetrahedral intermediate.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. The reaction is reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing the ethanol as it is formed.

Aminolysis: The reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 6-fluoro-2,3-dimethoxybenzamide. This reaction is generally slower than hydrolysis or transesterification and often requires higher temperatures.

Table 1: Representative Nucleophilic Acyl Substitution Reactions of the Ester Moiety

| Reaction Type | Nucleophile | Product | General Conditions |

| Hydrolysis (Basic) | OH⁻ | 6-fluoro-2,3-dimethoxybenzoic acid | Aqueous NaOH, heat |

| Hydrolysis (Acidic) | H₂O | 6-fluoro-2,3-dimethoxybenzoic acid | Aqueous H₂SO₄, heat |

| Transesterification | CH₃OH | Mthis compound | CH₃ONa or H₂SO₄, heat |

| Aminolysis | NH₃ | 6-fluoro-2,3-dimethoxybenzamide | Heat |

The ester group can be reduced to a primary alcohol or an aldehyde using specific reducing agents.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ethyl ester to (6-fluoro-2,3-dimethoxyphenyl)methanol. bldpharm.com The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). bldpharm.com The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. Two equivalents of hydride are required, with the first displacing the ethoxy group and the second reducing the intermediate aldehyde.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, (6-fluoro-2,3-dimethoxy)benzaldehyde, is more challenging as aldehydes are more reactive towards reduction than esters. A less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), used at low temperatures, is often employed to stop the reduction at the aldehyde stage.

Table 2: Reduction of the Ester Group

| Product | Reducing Agent | Typical Solvent |

| (6-fluoro-2,3-dimethoxyphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF |

| (6-fluoro-2,3-dimethoxy)benzaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene, -78 °C |

Reactivity of the Aromatic Ring

The substituents on the benzene (B151609) ring dictate the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions. The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups due to their electron-donating resonance effect. The fluorine atom is a deactivating, ortho-, para-directing group due to its strong electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect.

In electrophilic aromatic substitution, the positions for substitution are determined by the directing effects of the existing substituents. The methoxy groups strongly activate the positions ortho and para to them, while the fluorine atom deactivates the ring but also directs ortho and para. The combined effect of these substituents makes the prediction of the major product complex without experimental data. However, considering the powerful activating nature of the methoxy groups, electrophilic attack is most likely to occur at the positions most strongly activated by them and least sterically hindered. The most probable position for electrophilic attack is C5, which is para to the C2-methoxy group and ortho to the C3-methoxy group. The C4 position is also activated, being ortho to the C3-methoxy group.

Potential nucleophiles for this reaction include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) could yield ethyl 2,3,6-trimethoxybenzoate.

Table 3: Potential Nucleophilic Aromatic Substitution Reaction

| Nucleophile | Product | General Conditions |

| CH₃O⁻ | Ethyl 2,3,6-trimethoxybenzoate | NaOCH₃ in CH₃OH, heat |

Transformations Involving the Methoxy Groups

The methoxy groups are generally stable ether linkages. However, they can be cleaved under harsh conditions to yield the corresponding phenols. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Selective cleavage of one methoxy group over the other can be challenging and would depend on the specific reaction conditions and the electronic and steric environment of each group. Given the substitution pattern, the C2-methoxy group might be more sterically hindered than the C3-methoxy group. Recent developments have also explored photocatalyzed C-O bond cleavage as a milder alternative for dealkylation of aryl alkyl ethers.

Reactivity of the Fluorine Atom and C-F Bond Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often renders it unreactive. nih.gov However, the specific electronic environment of an aromatic ring can facilitate its functionalization. In this compound, the fluorine atom is attached to an electron-rich aromatic ring due to the presence of two methoxy groups, which generally makes classic nucleophilic aromatic substitution (SNAr) challenging. nih.gov Traditional SNAr reactions are typically favored on electron-poor aromatic rings where electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

Despite the electron-rich nature of the benzene ring in this compound, which disfavors classical SNAr, modern synthetic methods have enabled the functionalization of such unactivated C-F bonds.

Defluorination, the cleavage of a C-F bond, of electron-rich fluoroarenes is a significant challenge. However, various methods have been developed to achieve this transformation. Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, can be accomplished under different catalytic conditions.

Recent research has demonstrated the hydrodefluorination of electron-rich aryl fluorides using light-driven catalysis. For instance, an anionic rhodium-gallium photoredox catalyst has been shown to activate the strong C-F bonds of electron-rich aryl fluorides upon irradiation with violet light. umn.edu This process is believed to proceed through a photoinduced single-electron transfer (SET) mechanism, generating an aryl radical that subsequently abstracts a hydrogen atom. umn.edu

Another approach involves the use of organic photocatalysts. Acridinium salts, for example, can facilitate the nucleophilic defluorination of electron-rich fluoroarenes under mild, redox-neutral conditions. nih.gov This cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) involves the oxidation of the fluoroarene to a cation radical, which is then susceptible to nucleophilic attack. nih.gov

Below is a table illustrating the conditions for the defluorination of electron-rich fluoroarenes analogous to this compound.

| Catalyst System | Substrate Example | Reagents and Conditions | Product | Yield (%) |

| Anionic Rh-Ga Complex | 4-Fluoroanisole | H₂, KOBut, 18-crown-6, THF, Violet Light | Anisole (B1667542) | - |

| Acridinium Salt | 4-Fluoroanisole | Nucleophile (e.g., Amine), Blue Light | Substituted Anisole | Good |

Note: Specific yield data for direct analogues under these exact conditions is not always available in the provided literature, but the feasibility of the reaction is established.

Fluorine exchange reactions, where the fluorine atom is replaced by another halogen, are less common for electron-rich fluoroarenes and typically require harsh conditions or specialized catalysts.

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of its synthesis. nih.govnyu.edumpg.dempg.de This is a powerful strategy in drug discovery and development. For a molecule like this compound, LSF would involve the selective transformation of the C-F bond into other functional groups.

The photocatalytic methods mentioned for defluorination are also applicable for LSF by trapping the generated aryl radical with various reagents. nih.govumn.edu Furthermore, the development of superbase catalysis has enabled the SNAr of electronically unactivated aryl fluorides. acs.org For example, the organic superbase t-Bu-P4 has been shown to catalyze the reaction of electron-rich aryl fluorides with various nucleophiles, including carbon and nitrogen nucleophiles. acs.org This method's success is attributed to the dual activation of the aryl fluoride (B91410) and the nucleophile by the catalyst. acs.org

A combination of C-H fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride provides a versatile two-step LSF strategy. nih.gov This approach allows for the introduction of a wide array of functionalities under mild conditions. nih.gov

The following table presents examples of late-stage functionalization of electron-rich fluoroarenes.

| Method | Substrate Example | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Photocatalytic SNAr | 4-Fluoroanisole | Azoles, Amines, Carboxylic Acids | Acridinium Photocatalyst, Blue Light | N- or O-Arylated Products |

| Superbase Catalysis | 4-Fluorotoluene | 2-Phenylpropionitrile | t-Bu-P4, Toluene, 120 °C | α-Arylated Nitrile |

| C-H Fluorination / SNAr | Complex Heteroarenes | Various Nucleophiles | 1. Electrophilic Fluorinating Agent 2. Nucleophile, Mild Conditions | Functionalized Heteroarenes |

Derivatization and Analogue Development for Chemical Probes

Systematic Modification of the Ester Alkyl Group

The ester functional group is a primary site for modification in Ethyl 6-fluoro-2,3-dimethoxybenzoate. The ethyl group can be readily exchanged for other alkyl or aryl groups through a process known as transesterification. This reaction is crucial for tuning the physicochemical properties of the molecule, such as solubility, steric profile, and metabolic stability.

Transesterification is typically achieved under acidic or basic conditions. In an acid-catalyzed reaction, the ester is treated with a large excess of a different alcohol (e.g., methanol (B129727), propanol, or a more complex alcohol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and the use of the new alcohol as the solvent drives the reaction toward the formation of the desired new ester. ucla.edulibretexts.org

Alternatively, base-catalyzed or base-promoted transesterification can be employed. libretexts.org This method often involves the use of an alkoxide corresponding to the desired alcohol. For instance, reacting this compound with sodium methoxide (B1231860) in methanol would yield Mthis compound. Various catalysts, including organocatalysts like N-heterocyclic carbenes (NHCs) and metal-based catalysts such as lanthanum(III) isopropoxide or tetranuclear zinc clusters, have been shown to facilitate transesterification under mild conditions, offering high yields and compatibility with a range of functional groups. organic-chemistry.orgacs.org

Table 1: Representative Transesterification Reactions

| Starting Ester | Reagent (Alcohol) | Catalyst | Product Ester |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (cat.) | Mthis compound |

| This compound | Isopropanol | La(O-iPr)₃ (cat.) | Isopropyl 6-fluoro-2,3-dimethoxybenzoate |

| This compound | Benzyl (B1604629) alcohol | NHC (cat.) | Benzyl 6-fluoro-2,3-dimethoxybenzoate |

This table represents chemically plausible transformations based on general principles of transesterification.

Synthesis of Benzoate (B1203000) Analogues with Varied Aromatic Substitution Patterns

The aromatic ring of this compound provides a scaffold for creating a diverse library of analogues. Modifications can include altering the position of the existing substituents (positional isomers) or replacing the fluorine atom with other halogens (e.g., chlorine, bromine, iodine).

The synthesis of positional isomers, such as Ethyl 2-fluoro-3,6-dimethoxybenzoate, would typically require a de novo synthesis from a different precursor rather than a direct rearrangement of the existing molecule. google.com However, the existing fluorine atom can be a handle for certain nucleophilic aromatic substitution (SNAr) reactions, although replacing fluorine with other halogens via SNAr is challenging due to fluorine's high bond strength to the aromatic ring. More commonly, the synthesis of chloro-, bromo-, or iodo-analogues would start from a corresponding aniline (B41778) derivative via a Sandmeyer or related reaction, followed by esterification.

The introduction of other functional groups onto the aromatic ring is guided by the directing effects of the existing substituents. The fluorine, being an ortho-, para-director (though deactivating), and the methoxy (B1213986) groups, being strong ortho-, para-directors, will influence the position of any subsequent electrophilic aromatic substitution. However, the sterically hindered nature of the ring may make such reactions challenging. A more viable strategy is often the total synthesis of the desired analogue from a precursor that already contains the desired substitution pattern. For instance, analogues like Ethyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate or Ethyl 6-fluoro-2-iodo-3-nitrobenzoate are synthesized from appropriately substituted precursors rather than by direct modification of the title compound. bldpharm.combldpharm.com

Table 2: Examples of Benzoate Analogues with Varied Substitution

| Compound Name | Key Structural Difference from Parent | Synthetic Approach |

|---|---|---|

| Ethyl 2-fluoro-3,6-dimethoxybenzoate | Positional isomer of F and OMe groups | De novo synthesis |

| Ethyl 6-chloro-2,3-dimethoxybenzoate | Chlorine replaces fluorine | Synthesis from a chloro-substituted precursor |

| Ethyl 6-fluoro-2,3-dimethoxy-4-nitrobenzoate | Addition of a nitro group | Electrophilic nitration or de novo synthesis |

This table illustrates potential analogues; their synthesis would generally proceed from different starting materials.

Preparation of Functionalized Derivatives for Material Science Applications

Benzoate esters are valuable components in the design of functional materials, including polymers and liquid crystals. The derivatization of this compound can be tailored to introduce functionalities suitable for polymerization or for imparting specific photophysical or electronic properties. For example, polymers bearing activated ester side chains are used for post-polymerization modification to create functional biomaterials. mdpi.com

Functional groups such as vinyl, acrylate, or styryl moieties can be introduced, typically by modifying the ester group or by synthesizing an analogue with a reactive site on the aromatic ring. For instance, the ester could be reduced to the corresponding alcohol (6-fluoro-2,3-dimethoxyphenyl)methanol using a strong reducing agent like lithium aluminum hydride. libretexts.org This alcohol could then be esterified with acryloyl chloride to produce a monomer suitable for radical polymerization.

Furthermore, the aromatic core itself is of interest. Fluorinated aromatic compounds are increasingly used in organic electronics, such as in the development of Organic Light Emitting Diodes (OLEDs), due to the effect of fluorine on molecular orbital energies and intermolecular interactions. Functionalization of the benzoate scaffold with moieties known to have desirable electronic properties, such as carbazoles or triarylamines, could lead to new materials for these applications. The synthesis of such derivatives would likely involve multi-step sequences, for example, using palladium-catalyzed cross-coupling reactions to attach new groups to a bromo- or iodo-analogue of the parent compound. researchgate.net

Exploration of New Chemical Scaffolds from this compound as a Starting Material

The structure of this compound makes it a potential starting material for the synthesis of more complex heterocyclic scaffolds. Many strategies in heterocyclic synthesis rely on the cyclization of appropriately functionalized acyclic precursors. youtube.comyoutube.com

One common approach involves the conversion of the ester group into a functionality that can participate in a ring-forming reaction. For example, the ester can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. This hydrazide is a key intermediate for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Another strategy would involve reactions that utilize the substituents on the aromatic ring. For example, demethylation of one or both methoxy groups would yield a phenol. This phenolic group, ortho to the ester, could then be used in cyclization reactions such as the Pechmann condensation (to form coumarins) or reactions with 1,2-dihaloethanes to form benzodioxane rings, assuming the necessary reactivity and conditions are met. The presence of the fluorine atom can influence the reactivity and properties of the resulting heterocyclic systems. researchgate.net The construction of novel heterocyclic systems often involves intramolecular cyclization, where the benzoate derivative is first elaborated into a more complex chain that can then undergo ring closure. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Mthis compound |

| Isopropyl 6-fluoro-2,3-dimethoxybenzoate |

| Benzyl 6-fluoro-2,3-dimethoxybenzoate |

| Ethyl 2-fluoro-3,6-dimethoxybenzoate |

| Ethyl 6-chloro-2,3-dimethoxybenzoate |

| Ethyl 6-fluoro-2,3-dimethoxy-4-nitrobenzoate |

| Ethyl 6-fluoro-2,4-dimethyl-3-nitrobenzoate |

| Ethyl 6-fluoro-2-iodo-3-nitrobenzoate |

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Chemical Entities

The structure of Ethyl 6-fluoro-2,3-dimethoxybenzoate makes it an attractive starting material or intermediate in the synthesis of more intricate molecules. Chemical suppliers categorize it as a "Material Building Block," underscoring its foundational role in constructing larger chemical entities. rsc.org

While specific, detailed examples of multistep syntheses directly employing this compound are not extensively documented in publicly available literature, the chemistry of analogous compounds provides a clear indication of its potential. Benzoate (B1203000) esters are common intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the synthesis of related complex heterocyclic compounds often involves the initial construction of substituted benzene (B151609) rings, which are then elaborated through a series of reactions. The parent acid, 6-fluoro-2,3-dimethoxybenzoic acid, can be synthesized, and its subsequent esterification to the ethyl ester is a standard transformation. This suggests that this compound would likely serve as a precursor in similar synthetic campaigns, where the fluoro and methoxy (B1213986) substituents are desired in the final target molecule. The synthesis of various complex molecules, such as certain bioactive compounds, often relies on the coupling of pre-functionalized aromatic rings.

Currently, there is no specific information available in the scientific literature detailing the use of this compound as a reagent or ligand in catalysis.

Role in the Development of Advanced Materials

The incorporation of fluorine and methoxy groups into organic molecules can significantly influence their material properties, such as thermal stability, electronic characteristics, and intermolecular interactions. This makes this compound a molecule of interest for materials science.

Although direct polymerization of this compound is not a common application, it can serve as a precursor to monomers. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing functional handles for polymerization reactions. Fluorinated esters, in general, are of interest in polymer science as they can be converted into fluorinated sulfonic acids, which have applications as electrolytes in fuel cells and other Nafion-like products. pdx.edu The presence of the fluorine atom in this compound could impart desirable properties such as hydrophobicity and thermal stability to any resulting polymers.

The presence of fluorine and methoxy groups on the benzene ring of this compound suggests its potential to participate in various non-covalent interactions, which are central to crystal engineering and the formation of supramolecular assemblies. Fluorine atoms can engage in hydrogen bonds with C-H groups (C–H···F interactions) and also participate in halogen bonding and π-π stacking interactions, which can be used to control the packing of molecules in the solid state. rsc.orgrsc.org The study of fluorinated benzoic acids has shown that fluorine substitution can direct the crystal structure, sometimes leading to the formation of structures that are higher in energy but kinetically accessible. rsc.org These interactions are crucial for designing materials with specific physical properties, such as solubility, melting point, and morphology.

Limited Publicly Available Data on the Process Chemistry of this compound

Despite a comprehensive search of scientific literature, patent databases, and chemical manufacturing resources, detailed information regarding the specific contributions of This compound to process chemistry and chemical manufacturing is not extensively available in the public domain. This suggests that the compound may be a highly specialized or relatively new chemical intermediate, with its applications potentially confined to proprietary industrial processes that are not widely disclosed.

While general information confirms its existence as a chemical entity, in-depth research findings, specific reaction schemes where it is a key starting material, and data tables detailing its use in larger-scale synthetic processes are not readily accessible. The available information is largely limited to catalog data from chemical suppliers.

The broader field of fluorinated aromatic compounds is well-documented, with many such molecules serving as crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. The introduction of fluorine and methoxy groups to a benzene ring, as seen in this compound, can significantly influence a molecule's biological activity and material properties. However, specific process chemistry details for this particular compound remain elusive.

Further research in specialized, non-public databases or direct inquiry with chemical manufacturers who list this compound might yield more specific information. At present, a detailed article on its role in process chemistry and chemical manufacturing, as per the requested outline, cannot be generated based on publicly available data.

Future Research Perspectives

Potential for High-Throughput Screening in Chemical Reaction DiscoveryThe potential for high-throughput screening has not been explored, as the compound itself is not described in the research literature.

Compound List

Due to the absence of research data, a table of related chemical compounds cannot be generated in the context of an article about Ethyl 6-fluoro-2,3-dimethoxybenzoate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-fluoro-2,3-dimethoxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves esterification of 6-fluoro-2,3-dimethoxybenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key variables include temperature control (70–90°C), solvent choice (e.g., toluene for azeotropic water removal), and stoichiometric ratios of reactants. Side reactions, such as demethylation or fluorination loss, can occur under harsh conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires monitoring by TLC and GC-MS to identify byproducts .

| Synthetic Route | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification (H₂SO₄) | Concentrated H₂SO₄ | 65–75 | ≥98% |

| Mitsunobu Reaction | DIAD/TPP | 80–85 | ≥99% |

| Enzymatic Esterification | Lipase B (CAL-B) | 50–60 | ≥95% |

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.3–1.4 ppm, CH₃), quartet (δ 4.3–4.4 ppm, CH₂), and aromatic protons (δ 6.8–7.2 ppm). Methoxy groups appear as singlets (δ 3.8–3.9 ppm).

- ¹³C NMR : Distinct peaks for carbonyl (δ ~168 ppm), methoxy carbons (δ ~56 ppm), and aromatic carbons (δ 110–150 ppm) with fluorine coupling observed as splitting.

- IR : Strong ester C=O stretch (~1720 cm⁻¹), C-O ester (~1250 cm⁻¹), and aromatic C-F (~1220 cm⁻¹).

- MS : Molecular ion [M+H]⁺ at m/z 242.1; fragmentation patterns include loss of ethoxy (-45 Da) and methoxy groups (-31 Da) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Crystallization difficulties arise from the compound’s low melting point and ester flexibility. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow nucleation.

- Seeding : Introduce pre-formed microcrystals to guide crystal growth.

- Temperature Gradients : Gradual cooling from 50°C to 4°C over 24 hours.

X-ray diffraction (SHELX refinement) confirms crystal packing, revealing intermolecular C-H···O and π-π interactions .

Advanced Research Questions

Q. How does the fluorine substituent at the 6-position influence the compound’s reactivity and biological interactions?

- Methodological Answer : The fluorine atom enhances electron-withdrawing effects, stabilizing the ester carbonyl and directing electrophilic substitution to the para position. In biological systems, fluorine increases metabolic stability by resisting oxidative degradation. Computational studies (DFT, molecular docking) predict interactions with cytochrome P450 enzymes, altering pharmacokinetic profiles. Experimental validation via enzyme inhibition assays (e.g., CYP3A4) and metabolic stability tests (microsomal incubation) is recommended .

Q. What contradictions exist in reported bioactivity data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ values ranging from 10–50 μM across studies) may arise from:

- Assay Variability : Differences in cell lines (HeLa vs. MCF-7), incubation times, or serum content.

- Impurity Effects : Trace byproducts (e.g., demethylated analogs) confounding results.

Resolution strategies: - Standardize protocols (e.g., MTT assay, 48-hour incubation, 10% FBS).

- Use ultra-pure compound (≥99.5% by HPLC) and include negative controls for byproducts.

- Validate via orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

-

QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity.

-